molecular formula C11H10N2O2 B6248254 7-[(oxiran-2-yl)methoxy]quinazoline CAS No. 2408966-04-9

7-[(oxiran-2-yl)methoxy]quinazoline

Cat. No. B6248254
CAS RN: 2408966-04-9
M. Wt: 202.2
InChI Key:
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Description

7-[(oxiran-2-yl)methoxy]quinazoline (7-OMQ) is a novel heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. 7-OMQ is an interesting compound due to its unique structure, which contains an oxirane moiety, a quinazoline ring, and a methoxy substituent. This compound has been studied for its potential to act as a catalyst, an inhibitor, and a drug.

Scientific Research Applications

7-[(oxiran-2-yl)methoxy]quinazoline has numerous applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including 2-amino-4-methylquinazoline derivatives (Zhang et al., 2015). It has also been used as an inhibitor of the enzyme transglutaminase (TGM) (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline is being studied for its potential use as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017).

Mechanism of Action

The exact mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline is still not fully understood. However, it is believed that 7-[(oxiran-2-yl)methoxy]quinazoline acts as an inhibitor of TGM, which is an enzyme involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties, which are thought to be due to its ability to inhibit the transcription factor NF-κB (Parihar et al., 2017).
Biochemical and Physiological Effects
7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the enzyme transglutaminase (TGM), which is involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017). Finally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to inhibit the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses (Parihar et al., 2017).

Advantages and Limitations for Lab Experiments

7-[(oxiran-2-yl)methoxy]quinazoline has several advantages and limitations when used in lab experiments. One of the main advantages of 7-[(oxiran-2-yl)methoxy]quinazoline is its ability to act as a catalyst in the synthesis of a variety of compounds (Zhang et al., 2015). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017), which makes it an attractive candidate for drug development. However, 7-[(oxiran-2-yl)methoxy]quinazoline also has some limitations. For example, its exact mechanism of action is still not fully understood (Raj et al., 2016), and its effects on biochemical and physiological processes have yet to be fully elucidated (Parihar et al., 2017).

Future Directions

7-[(oxiran-2-yl)methoxy]quinazoline is a promising compound with numerous potential applications. In the future, more research should be done to elucidate its exact mechanism of action and to further explore its potential as a drug. Additionally, further research should be done to explore the effects of 7-[(oxiran-2-yl)methoxy]quinazoline on biochemical and physiological processes. Finally, more research should be done to explore the potential of 7-[(oxiran-2-yl)methoxy]quinazoline as a catalyst in the synthesis of a variety of compounds.

Synthesis Methods

7-[(oxiran-2-yl)methoxy]quinazoline can be synthesized from the reaction of ethyl 2-oxiranylacetate and 2-methoxy-4-methylquinazoline in the presence of piperidine and triethylamine, as reported by Zhang et al. (2015). The reaction was carried out in anhydrous toluene at 70℃ for 3 h, and the yield of 7-[(oxiran-2-yl)methoxy]quinazoline was 72%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(oxiran-2-yl)methoxy]quinazoline involves the reaction of 2-(bromomethyl)phenol with glycidyl ether followed by cyclization with 2-aminobenzonitrile.", "Starting Materials": [ "2-(bromomethyl)phenol", "glycidyl ether", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2-(bromomethyl)phenol is reacted with glycidyl ether in the presence of a base such as potassium carbonate to form 7-(oxiran-2-ylmethoxy)-2-(bromomethyl)phenol.", "Step 2: The intermediate product from step 1 is then cyclized with 2-aminobenzonitrile in the presence of a catalyst such as palladium on carbon to form the final product, 7-[(oxiran-2-yl)methoxy]quinazoline." ] }

CAS RN

2408966-04-9

Product Name

7-[(oxiran-2-yl)methoxy]quinazoline

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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